
5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isothiocyanate group attached to a benzoxazole ring, which is further substituted with a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole typically involves the reaction of 2-(pyridin-3-yl)-1,3-benzoxazole with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-(pyridin-3-yl)-1,3-benzoxazole
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: 2-4 hours
The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in solvents like ethanol or acetonitrile at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Thiocarbamate Derivatives: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amine Derivatives: Formed from reduction reactions.
Scientific Research Applications
5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity with nucleophiles makes it valuable in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities. The compound’s ability to modify biological macromolecules is of particular interest.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is exploited in biochemical studies to investigate protein function and interactions.
Molecular Targets and Pathways
Proteins: The compound targets nucleophilic amino acid residues such as lysine and cysteine in proteins.
Pathways: By modifying proteins, the compound can influence various biochemical pathways, including signal transduction, enzyme activity, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole: Similar structure but with a sulfur atom in the benzothiazole ring instead of oxygen.
2-Isothiocyanato-1,3-benzoxazole: Lacks the pyridine ring, making it less complex.
4-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole: Similar structure but with the isothiocyanate group at a different position.
Uniqueness
5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole is unique due to the presence of both the isothiocyanate group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61382-22-7 |
|---|---|
Molecular Formula |
C13H7N3OS |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
5-isothiocyanato-2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C13H7N3OS/c18-8-15-10-3-4-12-11(6-10)16-13(17-12)9-2-1-5-14-7-9/h1-7H |
InChI Key |
GJZATMSGZRHURS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



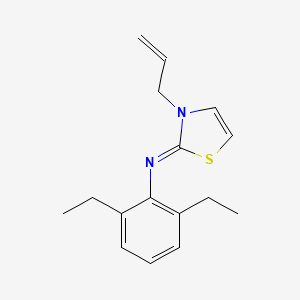

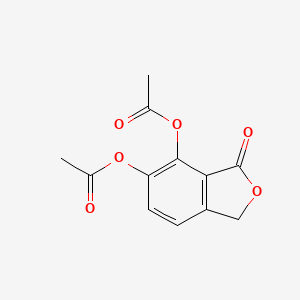
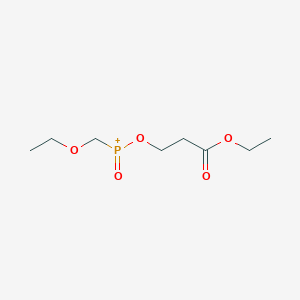
![3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14577930.png)
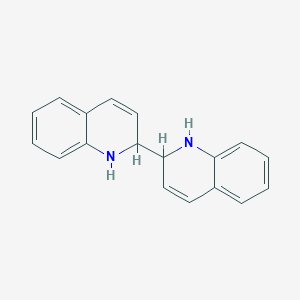


![(3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide](/img/structure/B14577950.png)

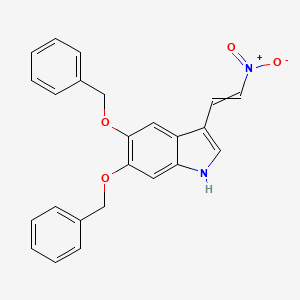
![2-[(Diphenylhydrazinylidene)methyl]-4-hydroxybutanoic acid](/img/structure/B14577962.png)
![1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride](/img/structure/B14577963.png)
